5-(2-Fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-(2-Fluorophenyl)-1,3-thiazol-2-amine, also referred to as 5-Fluoro-1,3-thiazol-2-amine, is a heterocyclic compound with a wide range of applications in scientific research. This compound is of significant interest due to its unique reactivity, which allows for a variety of synthesis methods, as well as its potential for use in various biochemical and physiological applications. In
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds similar to “5-(2-Fluorophenyl)-1,3-thiazol-2-amine” has been studied extensively . These studies provide insights into their intermolecular interactions and conformations, which are crucial for understanding their physical and chemical properties .
Biochemical and Physiological Effects
“5-(2-Fluorophenyl)-1,3-thiazol-2-amine” and its derivatives have been studied for their biochemical and physiological effects. These studies encompass a wide range of activities, such as hydride transfer reactions, characterization through X-ray diffraction, NMR, and mass spectrometry.
Potential Use in Non-linear Optics
Research has explored the potential of “5-(2-Fluorophenyl)-1,3-thiazol-2-amine” in non-linear optics. Non-linear optics is a branch of optics that studies the behavior of light in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light.
Potential Use as Anti-cancerous Drugs
“5-(2-Fluorophenyl)-1,3-thiazol-2-amine” and its derivatives have been explored for their potential use as anti-cancerous drugs. The unique properties of these compounds make them promising candidates for the development of new therapeutic agents.
Insecticidal and Acaricidal Activities
2-Arylpyrrole derivatives, closely related to “5-(2-Fluorophenyl)-1,3-thiazol-2-amine”, have shown significant insecticidal and acaricidal activities. Some of these compounds exhibited superior effectiveness against Lepidopteran pests and mites compared to established chemicals in this category.
Corrosion Inhibition
Pyrrole carbonitrile derivatives have demonstrated effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Their adsorption and inhibition effects have been studied, showing that they act as anodic type inhibitors and their efficiency increases with concentration.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways, leading to diverse biological effects .
Result of Action
Related compounds have been shown to exhibit a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
5-(2-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTBWNUGNJHAEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439573 |
Source
|
Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
1025927-65-4 |
Source
|
Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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